Ethyl 3-((4-chlorophenyl)sulfonamido)propanoate Ethyl 3-((4-chlorophenyl)sulfonamido)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19950191
InChI: InChI=1S/C11H14ClNO4S/c1-2-17-11(14)7-8-13-18(15,16)10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3
SMILES:
Molecular Formula: C11H14ClNO4S
Molecular Weight: 291.75 g/mol

Ethyl 3-((4-chlorophenyl)sulfonamido)propanoate

CAS No.:

Cat. No.: VC19950191

Molecular Formula: C11H14ClNO4S

Molecular Weight: 291.75 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-((4-chlorophenyl)sulfonamido)propanoate -

Specification

Molecular Formula C11H14ClNO4S
Molecular Weight 291.75 g/mol
IUPAC Name ethyl 3-[(4-chlorophenyl)sulfonylamino]propanoate
Standard InChI InChI=1S/C11H14ClNO4S/c1-2-17-11(14)7-8-13-18(15,16)10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3
Standard InChI Key ZUSSKJYWNNTTFF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)Cl

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

Ethyl 3-((4-chlorophenyl)sulfonamido)propanoate is systematically named according to IUPAC guidelines as follows:

  • IUPAC Name: Ethyl 3-[(4-chlorophenyl)sulfonylamino]propanoate

  • Molecular Formula: C11H12ClNO4S\text{C}_{11}\text{H}_{12}\text{ClNO}_4\text{S}

  • Molecular Weight: 301.73 g/mol (calculated from atomic masses)

The structure comprises a propanoate ester (CH2CH2COOEt\text{CH}_2\text{CH}_2\text{COOEt}) with a sulfonamido group (SO2NH\text{SO}_2\text{NH}) attached to the central carbon, which is further substituted by a 4-chlorophenyl ring.

Structural Elucidation and Spectroscopic Data

While direct spectroscopic data for this compound are unavailable, analogous compounds provide insight. For example, ethyl 3-((4-methylphenyl)sulfonamido)-3-phenylpropanoate (compound 5 in ) exhibits distinct 1H^1\text{H}-NMR signals for diastereotopic methylene protons (δ\delta 3.4–4.2 ppm) and aromatic protons (δ\delta 7.2–7.6 ppm) . Similarly, the sulfonamido group’s SO2\text{SO}_2 moiety typically appears in 13C^{13}\text{C}-NMR near δ\delta 125–135 ppm .

Synthetic Methodologies

General Synthesis Strategy

The synthesis of ethyl 3-((4-chlorophenyl)sulfonamido)propanoate likely involves a two-step process:

  • Sulfonamide Formation: Reaction of 4-chlorobenzenesulfonyl chloride with a β-aminopropanoate ester.

  • Esterification: If the carboxylic acid intermediate is formed, esterification with ethanol under acidic conditions.

Sulfonamide Coupling

A procedure adapted from details the synthesis of ethyl 3-((4-methylphenyl)sulfonamido)-3-phenylpropanoate (5). For the target compound, substituting 4-chlorobenzenesulfonyl chloride and β-aminopropanoic acid would yield the intermediate sulfonamide. Key steps include:

  • Reactants: 4-Chlorobenzenesulfonyl chloride (1.2 eq), β-aminopropanoic acid (1 eq), base (e.g., pyridine).

  • Conditions: Stirred in dichloromethane at 0°C for 2 hours, followed by room-temperature stirring overnight .

Esterification

If the carboxylic acid is formed during sulfonamide synthesis, esterification with ethanol can be achieved using:

  • Catalyst: Concentrated H2SO4\text{H}_2\text{SO}_4 (0.1 eq).

  • Conditions: Reflux for 6–8 hours, followed by neutralization and extraction .

Physicochemical Properties

Physical State and Solubility

Based on analogous compounds like ethyl 3-(4-chlorophenyl)propanoate :

  • Physical State: Likely a colorless to pale-yellow liquid or low-melting solid.

  • Density: Estimated 1.2±0.1g/cm31.2 \pm 0.1 \, \text{g/cm}^3 (higher than ethyl 3-(4-chlorophenyl)propanoate due to the sulfonamido group) .

  • Boiling Point: Projected 290±15C290 \pm 15^\circ \text{C} (similar to sulfonamide esters in ).

Spectral Characteristics

  • IR Spectroscopy: Expected peaks include ν(SO2)\nu(\text{SO}_2) at 1150–1350 cm1^{-1}, ν(C=O)\nu(\text{C=O}) at 1720 cm1^{-1}, and ν(N-H)\nu(\text{N-H}) at 3300 cm1^{-1} .

  • Mass Spectrometry: Predominant fragments include [M+H]+[\text{M}+\text{H}]^+ at m/z 302 and cleavage products from the sulfonamido group .

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